This compound is classified as a heterocyclic organic compound, specifically a derivative of quinazolin-4(3H)-one. Quinazoline derivatives have been noted for their diverse biological activities, including anti-cancer properties and inhibition of various kinases . The presence of trifluoromethyl groups enhances its lipophilicity and bioactivity, making it a subject of interest in drug design.
The synthesis of 3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methylquinazolin-4(3H)-one can be approached through several methods, often involving the cyclization of appropriate precursors. One common method involves the reaction of 2-methylquinazolin-4(3H)-one with 3,5-bis(trifluoromethyl)phenyl and chlorinating agents under controlled conditions.
The synthesis parameters such as temperature, time, and solvent choice can significantly influence yield and purity. For instance, reactions conducted under inert atmospheres (e.g., argon) often yield better results by preventing oxidation or unwanted side reactions .
The molecular structure of 3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methylquinazolin-4(3H)-one features a quinazoline core with specific substitutions that contribute to its chemical properties:
The structural analysis can be further supported by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the arrangement of atoms .
The chemical reactivity of this quinazoline derivative is primarily influenced by its functional groups:
These reactions are crucial for developing derivatives with enhanced biological activities.
The mechanism of action for compounds like 3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methylquinazolin-4(3H)-one typically involves:
Empirical studies are necessary to elucidate specific pathways affected by this compound.
The physical properties of 3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methylquinazolin-4(3H)-one include:
The applications of 3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methylquinazolin-4(3H)-one extend into several scientific fields:
Quinazolin-4(3H)-one represents a privileged nitrogen-containing heterocyclic scaffold in medicinal chemistry, characterized by a fused bicyclic system comprising a benzene ring conjugated with a pyrimidin-4(3H)-one moiety. This core structure provides exceptional versatility for chemical modification, enabling precise tuning of electronic properties, lipophilicity, and three-dimensional conformation. Derivatives of this scaffold demonstrate a broad spectrum of pharmacological activities, primarily due to their ability to engage in hydrogen bonding (via N1, C2=O, and N3 positions) and π-π stacking interactions with biological targets. The non-planar conformation adopted by 3,4-disubstituted quinazolinones enhances target selectivity by reducing off-target interactions. Recent patent literature underscores its significance, with numerous compounds featuring this core advancing as kinase inhibitors (e.g., PI3K, EGFR), antiviral agents, and anticancer therapeutics [6] [7]. The scaffold’s synthetic accessibility further bolsters its utility in drug discovery pipelines.
Polyhalogenated phenyl substituents—particularly those featuring trifluoromethyl (–CF₃) groups—confer distinct pharmacodynamic and pharmacokinetic advantages when incorporated into bioactive molecules. The 3,5-bis(trifluoromethyl)phenyl moiety exhibits exceptional electron-withdrawing characteristics (Hammett σₚ value: ~0.88 per CF₃ group), which significantly influences the electron density of conjugated pharmacophores. This electron-deficient aromatic system enhances:
This specific chemotype (CAS 5784-66-7) integrates the bioactive quinazolinone core with a polyhalogenated aryl system at the N3-position and chloro substituents at C6 and C8. The strategic substitution pattern creates a multi-functionalized molecule with synergistic bioactivity-enhancing features:
Table 1: Structural Features and Impacts on Compound Properties
Structural Element | Role in Bioactivity | Physicochemical Effect |
---|---|---|
Quinazolin-4(3H)-one core | Hydrogen bonding with kinase hinge regions | Defines planar pharmacophore region |
3,5-Bis(trifluoromethyl)phenyl | Enhances target affinity via dipole interactions; improves membrane penetration | ↑ Log P (~1.8 vs phenyl); ↑ metabolic stability |
C6/C8-Dichloro substitution | Tunes electron density; sterically blocks deactivating metabolism | ↓ LUMO energy (electron deficiency); ↑ crystallinity |
C2-Methyl group | Steric shielding of C2 position; modulates solubility | Balanced log D profile; ↓ aqueous solubility vs H-analog |
Table 2: Representative Bioactive Quinazolinone Derivatives with Polyhalogenated Moieties
Compound Structure | Biological Target | Key Activity | Source |
---|---|---|---|
2,4-Diamino-6-[[(1S)-1-[3-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-4-oxoquinazolin-2-yl]ethyl]amino]pyrimidine-5-carbonitrile | PI3Kδ | IC₅₀ = 8 nM (enzyme) | Patent WO2014100767A1 [6] |
2-Chloro-5,8-difluoro-6-(trifluoromethyl)quinazolin-4(3H)-one | Kinase hinge binder | Fragment for inhibitor design | MedchemExpress [8] |
2-[4-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-oxobutyl]quinazolin-4-one | Anticancer lead | Cytotoxicity in MCF-7 cells (EC₅₀ = 2 µM) | Patent US9505749B2 [7] |
Table 3: Physicochemical Properties of CAS 5784-66-7
Property | Value | Method/Note |
---|---|---|
Molecular Formula | C₁₇H₉Cl₂F₆N₂O | Calculated from structure |
CAS Registry Number | 5784-66-7 | Unique identifier [1] |
Appearance | White crystalline powder | Technical specification [1] |
Purity | ≥99% | HPLC analysis [1] |
Storage Conditions | Sealed, dry environment | Prevents decomposition [1] |
CAS No.: 112484-85-2
CAS No.: 10606-14-1